molecular formula C13H11ClN4O2 B7580124 5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione

5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione

Cat. No. B7580124
M. Wt: 290.70 g/mol
InChI Key: BAKKURSVKABAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MI-2 and is a small molecule inhibitor of the Menin-MLL interaction.

Mechanism of Action

MI-2 works by binding to Menin, a protein that interacts with MLL, a histone methyltransferase. This interaction is critical for the development of acute leukemia. MI-2 disrupts the Menin-MLL interaction, leading to a decrease in the expression of genes involved in leukemia development. This, in turn, inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have a significant impact on the expression of genes involved in cancer development. It has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. MI-2 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of MI-2 is its specificity for the Menin-MLL interaction, making it a potential candidate for cancer treatment with minimal side effects. However, the synthesis of MI-2 is a multi-step process that requires expertise in organic chemistry. Additionally, MI-2 is not very soluble in water, which can make it challenging to administer in vivo.

Future Directions

MI-2 has shown significant potential for the treatment of various diseases, including cancer. Future research should focus on optimizing the synthesis of MI-2 to improve its purity and solubility. Additionally, the efficacy of MI-2 should be tested in clinical trials to determine its safety and effectiveness in humans. MI-2 could also be tested for its potential therapeutic applications in other diseases, such as inflammatory disorders. Overall, MI-2 is a promising compound with significant potential for the treatment of various diseases.

Synthesis Methods

The synthesis of MI-2 involves a multi-step process that starts with the reaction of 1-methylindazole-3-carboxaldehyde with 5-chloro-2,4-dioxypyrimidine in the presence of a base. The resulting intermediate is then reacted with a Grignard reagent to form the final product. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

MI-2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It has been shown to inhibit the Menin-MLL interaction, which is involved in the development of acute leukemia. MI-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.

properties

IUPAC Name

5-chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-17-11-5-3-2-4-8(11)10(16-17)7-18-6-9(14)12(19)15-13(18)20/h2-6H,7H2,1H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKURSVKABAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN3C=C(C(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.